1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine
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Overview
Description
1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via cycloaddition reactions or through the use of cyclobutyl halides in nucleophilic substitution reactions.
Attachment of the Difluorophenylmethyl Group: This step often involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of the difluorophenylmethyl group is coupled with a halogenated piperazine intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each synthetic step. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted piperazine derivatives or aromatic compounds.
Scientific Research Applications
1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-Cyclobutyl-4-phenylpiperazine: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-Cyclobutyl-4-(4-fluorophenyl)piperazine: Contains a single fluorine atom, which may alter its reactivity and interactions.
1-Cyclopropyl-4-[(2,4-difluorophenyl)methyl]piperazine: Features a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties
Uniqueness: 1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine is unique due to the presence of both the cyclobutyl and difluorophenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20F2N2 |
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Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H20F2N2/c16-13-5-4-12(15(17)10-13)11-18-6-8-19(9-7-18)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11H2 |
InChI Key |
JWVMCKDULRHEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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